molecular formula C18H24ClN3O2 B15284083 N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine

N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine

Cat. No.: B15284083
M. Wt: 349.9 g/mol
InChI Key: HUKIRVVWDRLEKT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine is a tertiary amine derivative featuring a pyridine ring substituted with a chlorine atom at position 6 and a methoxy group at position 2. The benzyl moiety is further substituted with a methoxy group at position 3 and a 6-chloro-3-pyridinylmethoxy group at position 3. The amine side chain consists of a dimethylaminoethyl group. Its molecular formula is C₁₈H₂₃ClN₃O₂, with a molecular weight of approximately 364.85 g/mol (calculated based on structural analogs in and ).

Synthetic Relevance
Synthesis of similar compounds involves multi-step protocols, including nucleophilic substitution, coupling reactions, and reductive amination. For example, and describe the use of pyridinylmethylamine intermediates in the synthesis of triazine and benzylamine derivatives, which share structural motifs with the target compound.

Properties

Molecular Formula

C18H24ClN3O2

Molecular Weight

349.9 g/mol

IUPAC Name

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C18H24ClN3O2/c1-22(2)9-8-20-11-14-4-6-16(17(10-14)23-3)24-13-15-5-7-18(19)21-12-15/h4-7,10,12,20H,8-9,11,13H2,1-3H3

InChI Key

HUKIRVVWDRLEKT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=CC(=C(C=C1)OCC2=CN=C(C=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 6-chloro-3-pyridine, is reacted with methanol in the presence of a base to form 6-chloro-3-pyridinyl methanol.

    Methoxybenzylation: The 6-chloro-3-pyridinyl methanol is then reacted with 4-hydroxy-3-methoxybenzyl chloride under basic conditions to form the intermediate compound.

    Amine Introduction: The intermediate is further reacted with 2-(dimethylamino)ethylamine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neuronal signaling.

Comparison with Similar Compounds

Structural Analogs

The target compound’s structural analogs differ primarily in the substituents on the benzyl ring, pyridine ring, or the amine side chain. Key examples include:

Compound Name Substituents on Benzyl Ring Pyridine Substituents Amine Side Chain Molecular Weight (g/mol) Reference ID
Target Compound 3-methoxy, 4-(6-chloro-3-pyridinylmethoxy) 6-chloro, 3-methoxy 2-(dimethylamino)ethyl ~364.85
N-{4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine 3-methoxy, 4-(6-chloro-3-pyridinylmethoxy) 6-chloro, 3-methoxy 3-(methylamino)propyl 349.85
N-(4-Chloro-3-{4-methoxy-6-[6-((R)-1-methylbutoxy)pyridin-3-yl]-1,3,5-triazin-2-yl}benzyl)amine 4-chloro, 3-triazine-linked pyridinyl 6-(1-methylbutoxy), 3-pyridinyl N/A (triazine core) ~490.0
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 2-methoxy pyridine, benzodioxane linkage None 3-[(dimethylamino)methyl]phenyl 391.46

Key Structural Differences and Implications

  • Amine Side Chain: The target compound’s 2-(dimethylamino)ethyl group enhances basicity and solubility compared to the 3-(methylamino)propyl group in ’s analog. Dimethylamino groups are known to improve membrane permeability in drug-like molecules .
  • Pyridine Modifications : The 6-chloro-3-pyridinylmethoxy group in the target compound may enhance receptor binding affinity compared to unsubstituted pyridines (e.g., ’s N-[4-(4-methoxyphenyl)thiazol-2-yl]-3-pyridinamine) due to increased electron-withdrawing effects .

Q & A

Q. What synthetic methodologies are most effective for preparing N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine?

Methodological Answer: The compound is synthesized via multi-step organic reactions, typically involving:

  • Coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination) to attach the pyridine and benzyl moieties.
  • Catalytic conditions : Palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres (Ar/N₂) .
  • Stepwise optimization : Critical parameters include temperature control (70–110°C), reaction time (12–48 hours), and stoichiometric ratios of intermediates (e.g., 6-chloronicotinaldehyde derivatives). Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is standard .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : ¹H/¹³C-NMR (e.g., δ 3.84 ppm for methoxy groups, δ 7.2–8.1 ppm for aromatic protons) to verify substituent positions .
  • High-resolution mass spectrometry (HRMS) : Compare observed m/z values (e.g., [M+H]⁺) with theoretical calculations (±0.001 Da tolerance) .
  • FTIR spectroscopy : Identify functional groups (e.g., C-O stretching at 1260 cm⁻¹ for methoxy, N-H bending at 1530 cm⁻¹) .
  • HPLC : Purity >95% confirmed using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. What bioactivity assays are suitable for preliminary evaluation of this compound?

Methodological Answer: Prioritize assays aligned with structural analogs:

  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Neuroprotection : Glutamate-induced oxidative stress models in neuronal cells (viability measured via flow cytometry) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?

Methodological Answer: Address discrepancies via:

  • Pharmacokinetic profiling : Measure plasma stability (half-life), metabolic degradation (using liver microsomes), and blood-brain barrier permeability (PAMPA assay) .
  • Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) for binding affinity (KD) or cellular thermal shift assays (CETSA) .
  • In silico modeling : Predict ADMET properties (e.g., LogP, CYP450 interactions) using tools like Schrödinger’s QikProp .

Q. What strategies optimize enantioselective synthesis of chiral derivatives?

Methodological Answer:

  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of imine intermediates .
  • Chiral HPLC : Separate enantiomers on Chiralpak IA/IB columns (hexane/isopropanol eluent) .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .

Q. How can computational chemistry guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking simulations : Map binding poses in target proteins (e.g., kinase domains) using AutoDock Vina .
  • QSAR models : Train machine learning algorithms on bioactivity data to predict novel analogs’ potency .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories (GROMACS/AMBER) .

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